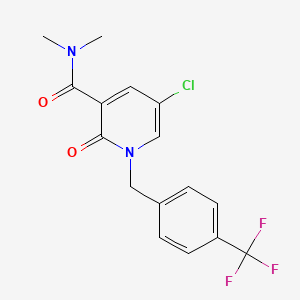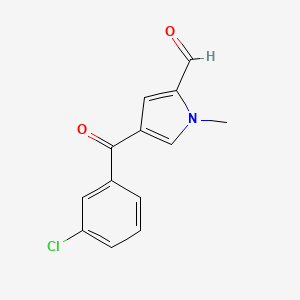![molecular formula C19H16ClNO2S2 B3036207 2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl phenyl sulfone CAS No. 339017-03-7](/img/structure/B3036207.png)
2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl phenyl sulfone
Overview
Description
2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl phenyl sulfone (abbreviated as CPD-PPS) is a synthetic compound with a wide range of applications in scientific research. This compound has been used in various experiments to study the effects of its biochemical and physiological properties.
Scientific Research Applications
Chemiluminescence Studies
- Application in Chemiluminescence : Sulfanyl-substituted bicyclic dioxetanes, which can be synthesized using similar compounds, exhibit unique chemiluminescence properties. These properties are useful in analytical chemistry for detecting specific molecules or ions (Watanabe et al., 2010).
Crystal Structures in Organic Salts
- Insight into Crystal Structures : The compound provides an understanding of crystal structures in organic salts like pyrimethaminium benzenesulfonate monohydrate, where protonated pyrimidine rings bond to sulfonate groups, forming specific hydrogen-bonded motifs (Balasubramani et al., 2007).
Polymer Synthesis and Fuel Cell Applications
- Polymer Synthesis for Fuel Cells : Sulfonated poly(phenylene oxide) polymers are synthesized using related chemical processes, showcasing their potential in creating high-performance membranes for fuel cell applications (Jeong et al., 2007).
Sulfonation Processes
- Understanding Sulfonation : The study of the intermediacy of phenyl hydrogen sulfates in sulfonation processes provides insights into the behavior of compounds like 2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl phenyl sulfone during chemical reactions (Wit et al., 2010).
Photoluminescence and Emission Studies
- Photoluminescence Properties : Research on iridium(III) complexes containing sulfanyl- or sulfone-functionalized ligands, similar to the subject compound, contributes to understanding their green emission properties, valuable in material science and photonics (Constable et al., 2014).
High Refractive Index Materials
- Development of Optical Materials : Sulfone compounds contribute to the synthesis of transparent aromatic polyimides with high refractive indices, useful in developing advanced optical materials (Tapaswi et al., 2015).
Alkaline Fusion Mechanisms
- Insights into Alkaline Fusion Reactions : Studies on the alkaline fusion of halodiphenyl sulfone provide a deeper understanding of the chemical pathways and reactions involving sulfone compounds (Furukawa & Ōae, 1968).
properties
IUPAC Name |
3-(benzenesulfonyl)-2-(4-chlorophenyl)sulfanyl-4,6-dimethylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2S2/c1-13-12-14(2)21-19(24-16-10-8-15(20)9-11-16)18(13)25(22,23)17-6-4-3-5-7-17/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMURCANBJGDGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)SC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl phenyl sulfone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2,4-Dichlorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3036126.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B3036130.png)
![1-(2,4-dichlorophenyl)-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime](/img/structure/B3036132.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde O-methyloxime](/img/structure/B3036133.png)
![5-[(2,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B3036134.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(2-phenyl-1,2,4-triazol-3-yl)phenyl]piperazine](/img/structure/B3036137.png)

![2,4-dimethoxy-3-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfinamide](/img/structure/B3036141.png)
![3-[(3-Cyanobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B3036142.png)
![3-[(4-Bromobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B3036143.png)
![2-[(2,4-Dichlorophenyl)sulfanyl]nicotinaldehyde](/img/structure/B3036146.png)
![5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B3036147.png)